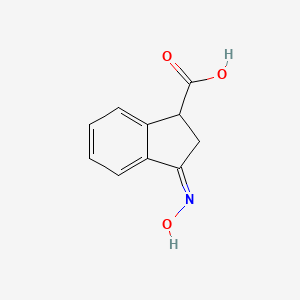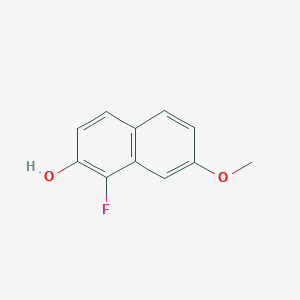![molecular formula C10H15N3O B11903217 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- CAS No. 646056-17-9](/img/structure/B11903217.png)
1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole is a chemical compound characterized by its unique spirocyclic structure, which includes an isoxazole ring fused with a diazaspiro nonane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diazaspiro nonane derivative with an isoxazole precursor in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydride or potassium carbonate are often employed to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Methods such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Diazaspiro Compounds: Compounds with similar spirocyclic structures but different heterocyclic rings.
Uniqueness
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole is unique due to its specific combination of the isoxazole ring and diazaspiro nonane moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
646056-17-9 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-3-10(4-6-11-8-10)13(7-1)9-2-5-12-14-9/h2,5,11H,1,3-4,6-8H2 |
InChI Key |
ARJBWDBVOQMQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


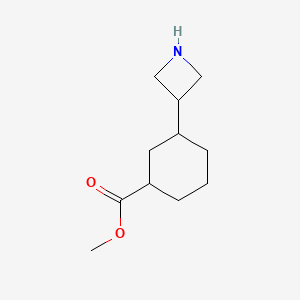
![2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11903161.png)
![3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11903167.png)
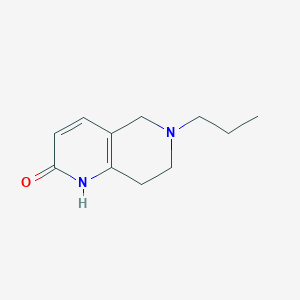
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
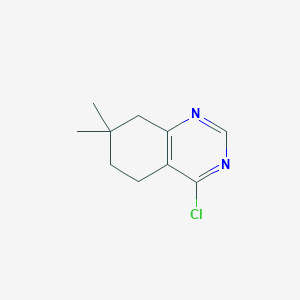
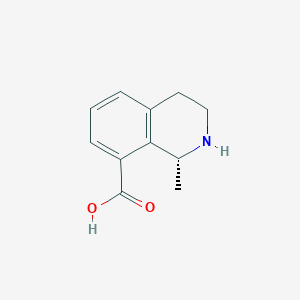
![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)
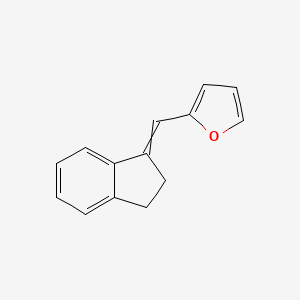

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
